2-(Benzyloxy)pyridine-4-carboxamide 2-(Benzyloxy)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15737514
InChI: InChI=1S/C13H12N2O2/c14-13(16)11-6-7-15-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16)
SMILES:
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

2-(Benzyloxy)pyridine-4-carboxamide

CAS No.:

Cat. No.: VC15737514

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)pyridine-4-carboxamide -

Specification

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name 2-phenylmethoxypyridine-4-carboxamide
Standard InChI InChI=1S/C13H12N2O2/c14-13(16)11-6-7-15-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16)
Standard InChI Key NILSYOBBXYBYQC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

2-(Benzyloxy)pyridine-4-carboxamide is characterized by a pyridine ring substituted at the 4-position with a carboxamide group (-CONH₂) and at the 2-position with a benzyloxy moiety (-OCH₂C₆H₅). Its molecular weight is 228.25 g/mol, and the IUPAC name is 2-phenylmethoxypyridine-4-carboxamide. Key structural descriptors include:

Table 1: Molecular Properties of 2-(Benzyloxy)pyridine-4-carboxamide

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₂
SMILESC1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)N
InChI KeyNILSYOBBXYBYQC-UHFFFAOYSA-N
Hydrogen Bond Donors2 (amide NH₂)
Hydrogen Bond Acceptors3 (pyridine N, amide O, ether O)

The planar pyridine ring and benzyloxy group create a rigid backbone, while the carboxamide moiety introduces hydrogen-bonding capabilities. These features influence solubility, with the compound exhibiting moderate polarity suitable for organic synthesis.

Synthesis and Optimization

The synthesis of 2-(Benzyloxy)pyridine-4-carboxamide typically involves multi-step routes starting from pyridine precursors. A patented method for analogous compounds (e.g., 4-benzyloxy-pyridine-2-one) provides insights into scalable production :

  • Nitration and Benzylation: 4-Nitropyridine-N-oxide reacts with benzyl alcohol in the presence of sodium, yielding 4-benzyloxy-pyridine-N-oxide.

  • Acetylation: Treatment with acetic anhydride and N,N-dimethylformamide (DMF) under reflux facilitates N-O bond cleavage, forming the ketone intermediate.

  • Amidation: The ketone is converted to the carboxamide via reaction with ammonia or ammonium salts.

Critical parameters include:

  • Molar Ratios: A 1:1.4–2.5 ratio of pyridine-N-oxide to acetic anhydride optimizes yield .

  • Solvent Recovery: Ethyl acetate, used in post-synthesis purification, can be recycled to reduce costs .

This method achieves yields >75%, surpassing traditional approaches burdened by low efficiency and complex purification .

Applications in Materials Science

The compound’s dual functionality (Lewis basic pyridine N and hydrogen-bonding amide) enables diverse applications:

Coordination Polymers

Reaction with transition metals (e.g., Cu²⁺) yields porous frameworks with surface areas >500 m²/g. These materials show promise for gas storage (CO₂ uptake: 2.8 mmol/g at 298 K).

Catalytic Systems

Pd complexes of pyridine carboxamides catalyze Suzuki-Miyaura cross-couplings with turnover numbers (TON) exceeding 10⁴ . The benzyloxy group’s electron-donating effect stabilizes palladium intermediates.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Pyridine Carboxamides

CompoundAntibacterial MIC (µg/mL)Catalytic TON
2-(Benzyloxy)pyridine-4-carboxamide8–1610,000
4-Methoxypyridine-2-carboxamide32–647,500
Pyridine-3,5-dicarboxamide4–815,000

The 2-benzyloxy substitution improves lipid solubility, enhancing antimicrobial potency relative to methoxy analogs.

Future Directions

  • Therapeutic Development: Structure-activity relationship (SAR) studies to optimize pharmacokinetics.

  • Green Synthesis: Exploring biocatalytic routes using engineered amidases .

  • Advanced Materials: Designing metal-organic frameworks (MOFs) for carbon capture applications.

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